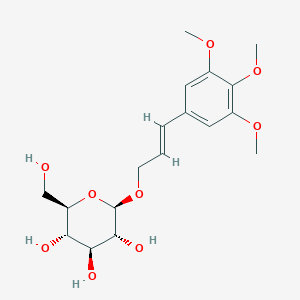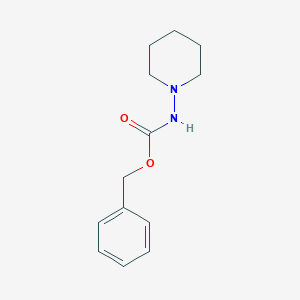
benzyl N-piperidin-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-piperidin-1-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as NPC or S 38093 and is a selective antagonist of the dopamine D3 receptor.
Mécanisme D'action
Benzyl N-piperidin-1-ylcarbamate acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This system is involved in the regulation of reward, motivation, and addiction. By selectively blocking the dopamine D3 receptor, NPC can modulate the activity of this system and potentially treat various neurological disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of benzyl N-piperidin-1-ylcarbamate are primarily mediated through the dopamine D3 receptor. By blocking this receptor, NPC can modulate the activity of the mesolimbic system and potentially treat various neurological disorders. Additionally, NPC has been shown to modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzyl N-piperidin-1-ylcarbamate in lab experiments include its high selectivity for the dopamine D3 receptor, its ability to modulate the activity of the mesolimbic system, and its potential applications in various fields of scientific research. The limitations of using NPC in lab experiments include its limited solubility in water, its potential toxicity, and its relatively high cost.
Orientations Futures
There are several future directions for the study of benzyl N-piperidin-1-ylcarbamate. One potential direction is the development of new drug candidates based on NPC for the treatment of various neurological disorders. Another potential direction is the investigation of the role of dopamine D3 receptors in various physiological processes such as learning and memory. Additionally, the development of new tools and techniques for the study of the mesolimbic system and its role in neurological disorders is another potential direction for future research.
Méthodes De Synthèse
The synthesis of benzyl N-piperidin-1-ylcarbamate involves the reaction of benzyl isocyanate with piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure form of NPC.
Applications De Recherche Scientifique
Benzyl N-piperidin-1-ylcarbamate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NPC has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. In pharmacology, NPC has been used as a tool compound to study the role of dopamine D3 receptors in various physiological processes such as reward, motivation, and addiction. In neuroscience, NPC has been used to investigate the role of dopamine D3 receptors in the regulation of synaptic plasticity and neuronal activity.
Propriétés
Numéro CAS |
126216-46-4 |
|---|---|
Nom du produit |
benzyl N-piperidin-1-ylcarbamate |
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
benzyl N-piperidin-1-ylcarbamate |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-15-9-5-2-6-10-15)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) |
Clé InChI |
RARCRVJUYCOHBA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |
Synonymes |
Carbamic acid, 1-piperidinyl-, phenylmethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



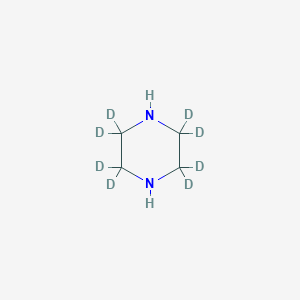
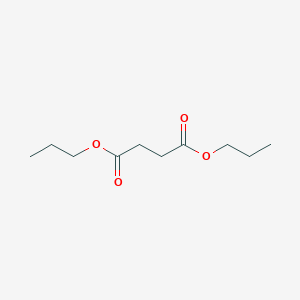
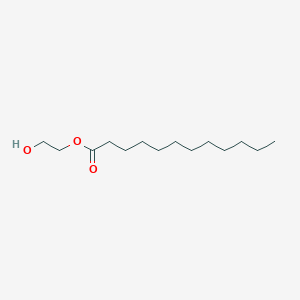
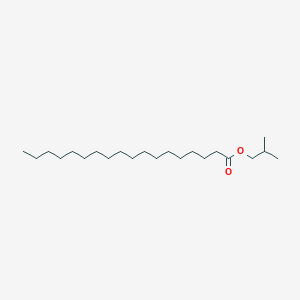
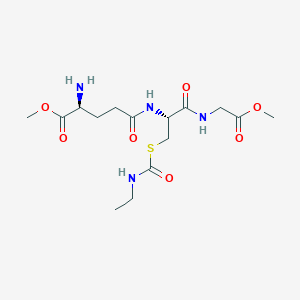
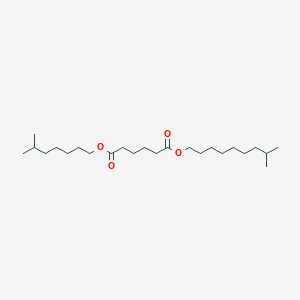
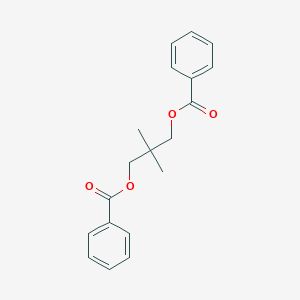
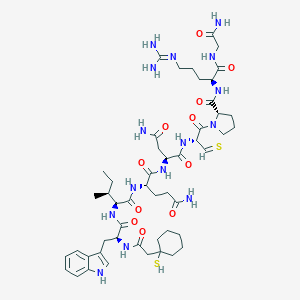

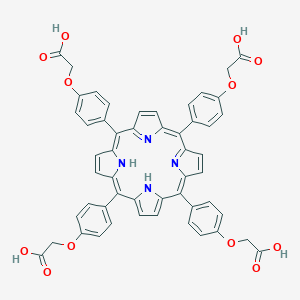

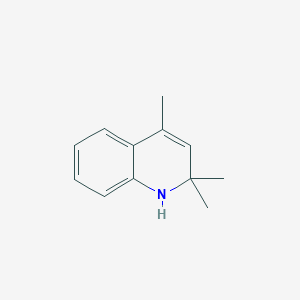
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)
